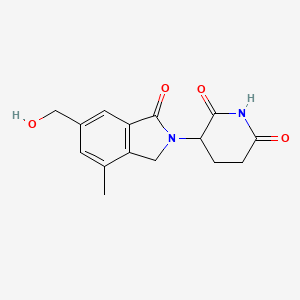
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperidine ring substituted with a hydroxymethyl group and a methyl group, along with an isoindolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindolinone moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxymethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A similar compound used in the treatment of multiple myeloma and other cancers.
Thalidomide: Another related compound with immunomodulatory properties.
Pomalidomide: A derivative with enhanced therapeutic effects compared to thalidomide.
Uniqueness
3-(6-(Hydroxymethyl)-4-methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group and the isoindolinone moiety differentiates it from other piperidine-2,6-dione derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)-7-methyl-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H16N2O4/c1-8-4-9(7-18)5-10-11(8)6-17(15(10)21)12-2-3-13(19)16-14(12)20/h4-5,12,18H,2-3,6-7H2,1H3,(H,16,19,20) |
InChI Key |
GNWSVQCRMLLEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















